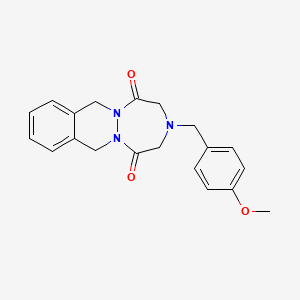

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Description

Properties

CAS No. |

81215-68-1 |

|---|---|

Molecular Formula |

C20H21N3O3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

InChI |

InChI=1S/C20H21N3O3/c1-26-18-8-6-15(7-9-18)10-21-13-19(24)22-11-16-4-2-3-5-17(16)12-23(22)20(25)14-21/h2-9H,10-14H2,1H3 |

InChI Key |

RAONWADDPSSVEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Phthalazine Core

The phthalazine nucleus is typically synthesized via condensation reactions involving hydrazine derivatives and ortho-substituted aromatic precursors such as phthalic anhydride or phthalic acid derivatives. This step often involves:

- Heating phthalic anhydride with hydrazine hydrate under reflux,

- Isolation of phthalazine-1,4-dione intermediates,

- Purification by recrystallization or chromatography.

Construction of the 1,2,5-Triazepine Ring

The triazepine ring is formed by ring expansion or cyclization reactions involving nitrogen nucleophiles and appropriate electrophilic centers on the phthalazine intermediate. Common methods include:

- Intramolecular cyclization using amine or hydrazine functionalities,

- Use of activating agents or catalysts to promote ring closure,

- Control of temperature and solvent to favor the seven-membered triazepine ring formation.

Final Oxidation and Purification

The final step involves oxidation to form the 1,5-dione moiety, which can be achieved by:

- Using mild oxidizing agents such as manganese dioxide or selenium dioxide,

- Careful monitoring of reaction progress to avoid over-oxidation,

- Purification by column chromatography or recrystallization to obtain the pure compound.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phthalazine core synthesis | Phthalic anhydride + hydrazine hydrate, reflux | 70–85 | Recrystallization from ethanol |

| Triazepine ring formation | Intramolecular cyclization, base, 50–80°C | 60–75 | Solvent: DMF or dioxane |

| 4-Methoxybenzyl alkylation | 4-Methoxybenzyl bromide, Cs2CO3, DMF, 40–70°C | 55–65 | Stirring 0.5–2 h, inert atmosphere preferred |

| Oxidation to 1,5-dione | MnO2 or SeO2, room temp to 50°C | 50–60 | Monitoring by TLC, purification by column |

These yields are typical for multi-step heterocyclic syntheses and may vary depending on scale and purity of reagents.

Detailed Research Findings

Catalyst and Base Effects: Use of cesium carbonate as a base in alkylation steps improves reaction rates and yields compared to potassium carbonate, likely due to better solubility and stronger basicity in polar aprotic solvents.

Solvent Influence: DMF is preferred for alkylation and cyclization steps due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution reactions.

Temperature Control: Maintaining reaction temperatures between 40–70°C during alkylation prevents decomposition of sensitive intermediates and minimizes side product formation.

Purification Techniques: Final products are purified by silica gel column chromatography using dichloromethane/methanol gradients or by recrystallization from ethanol or ethyl acetate to achieve high purity (>95%).

Comparative Analysis with Related Compounds

This comparison highlights that the core synthetic methodology remains consistent, with variations primarily in the alkylation step depending on the substituent introduced.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Base | Cesium carbonate (Cs2CO3) | Enhances alkylation efficiency |

| Solvent | N,N-Dimethylformamide (DMF) | Good solubility, promotes nucleophilicity |

| Temperature | 40–70°C | Balances reaction rate and stability |

| Reaction Time | 0.5–2 hours | Sufficient for complete conversion |

| Oxidizing Agent | Manganese dioxide (MnO2) or selenium dioxide (SeO2) | Selective oxidation to dione |

| Purification | Column chromatography or recrystallization | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include benzodiazepine and oxazepine derivatives, which share heterocyclic cores but differ in ring size, substituents, and functional groups. Below is a comparative analysis based on available synthetic and pharmacological

Critical Insights

Structural Flexibility vs. Stability: The triazepino-phthalazine core offers greater rigidity compared to benzodiazepines or oxazepines, which may enhance target binding specificity but reduce synthetic yield .

Substituent Impact : The 4-methoxybenzyl group in the target compound contrasts with the coumarin and phenyl groups in analogs 4g and 4h. Methoxy groups generally improve solubility but may reduce membrane permeability compared to hydrophobic coumarin derivatives .

Biological Activity

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C19H19N3O2

- CAS Number : 81215-66-9

- Molecular Weight : 321.37 g/mol

- SMILES Notation : N12N(C(CN(CC1=O)Cc3ccccc3)=O)Cc4c(C2)cccc4

The compound features a triazepine ring fused with a phthalazine moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.

Anticonvulsant Activity

The anticonvulsant properties of phthalazine derivatives have been documented in several studies. For example, a study evaluated various synthesized phthalazine derivatives using the maximal electroshock (MES) test in mice. Some derivatives showed significant anticonvulsant activity compared to the standard drug carbamazepine . This suggests that this compound may also possess similar activity due to its structural characteristics.

Anticancer Activity

Phthalazine derivatives have been investigated for their anticancer potential. A study highlighted that certain phthalazinone compounds exhibited anti-proliferative effects against human tumor cell lines . The incorporation of methoxy groups in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione, and how can they be addressed?

- Methodological Answer : The synthesis of complex heterocyclic systems like this compound often requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example, Grignard reagent addition in THF at 0°C followed by gradual warming (as seen in analogous triazepine syntheses) can mitigate side reactions like over-alkylation. Column chromatography (using gradients of hexane/ethyl acetate) is critical for purifying intermediates, as impurities can hinder cyclization steps .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Assign peaks using DEPT-135 to differentiate CH3, CH2, and CH groups.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., resolving isotopic patterns for Cl/F-containing analogs).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxybenzyl orientation) .

Q. What solvent systems are optimal for studying its solubility and stability?

- Methodological Answer : Use a solvatochromic analysis framework (e.g., Kamlet-Taft parameters) to correlate polarity with stability. For example, DMSO may stabilize the triazepine core via hydrogen bonding, while chloroform could induce aggregation. Pre-screen solvents using UV-Vis spectroscopy to detect degradation (e.g., λmax shifts >5 nm indicate structural changes) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., C–H functionalization)?

- Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (FMOs). For instance, HOMO localization on the phthalazine ring suggests susceptibility to electrophilic attack. Validate predictions with kinetic studies (e.g., substituent effects on reaction rates with iodine monochloride) .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?

- Methodological Answer :

- Control for assay conditions : Compare results under standardized pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1% to avoid membrane disruption).

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1).

- Molecular docking : Identify binding pose discrepancies (e.g., methoxybenzyl group orientation in ATP-binding pockets) using AutoDock Vina .

Q. How can green chemistry principles be applied to optimize its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.